Cas no 57736-33-1 (Benzeneethanamine,4-amino-a-methyl-)

Benzeneethanamine,4-amino-a-methyl- is a substituted phenethylamine derivative with potential applications in pharmaceutical and chemical research. Its structure features an amino group at the para position and a methyl substitution on the alpha carbon of the ethylamine side chain, which may influence its reactivity and binding properties. This compound is of interest in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or as an intermediate in organic synthesis. Its well-defined molecular framework allows for precise modifications, making it a valuable building block in medicinal chemistry. Proper handling and storage are required due to its amine functionality.
Benzeneethanamine,4-amino-a-methyl- structure
57736-33-1 structure
Product Name:Benzeneethanamine,4-amino-a-methyl-
CAS No:57736-33-1
MF:C9H14N2
MW:150.220861911774
CID:381975
PubChem ID:3049430
Update Time:2025-06-11

Benzeneethanamine,4-amino-a-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,4-amino-a-methyl-
    • 4-(2-Aminopropyl)aniline
    • Benzeneethanamine, 4-amino-alpha-methyl- (9CI)
    • (+-)-4-(2-Amino-propyl)-anilin
    • (+-)-4-(2-amino-propyl)-aniline
    • (2S)-1-(4-aminophenyl)propyl-2-amine
    • 2-(4-aminophenyl)-1-methylethylamine
    • AC1MIO6Y
    • AG-G-03945
    • CHEMBL73036
    • CTK5A7347
    • FLA 334
    • Phenethylamine,p-amino-a-methyl- (6CI)
    • SureCN1718675
    • 57736-33-1
    • SCHEMBL1718675
    • EN300-713909
    • 4-amino-(2'-aminopropyl)benzene
    • Benzeneethanamine,4-amino-alpha-methyl-(9ci)
    • AKOS006222058
    • DTXSID40388854
    • Inchi: 1S/C9H14N2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6,10-11H2,1H3
    • InChI Key: UXAZIFYAGDKABZ-UHFFFAOYSA-N
    • SMILES: NC(C)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 150.115698455g/mol
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 52Ų

Benzeneethanamine,4-amino-a-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-713909-1.0g
4-(2-aminopropyl)aniline
57736-33-1
1g
$0.0 2023-06-06

Additional information on Benzeneethanamine,4-amino-a-methyl-

Introduction to Benzeneethanamine,4-amino-a-methyl- (CAS No. 57736-33-1)

Benzeneethanamine,4-amino-a-methyl- (CAS No. 57736-33-1) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both amino and methyl groups in its molecular framework makes it a versatile intermediate for various chemical transformations.

The compound's chemical formula can be represented as C8H11N, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The 4-amino-a-methyl substitution pattern is particularly noteworthy, as it introduces reactive sites that can be exploited in synthetic pathways. This feature has made Benzeneethanamine,4-amino-a-methyl- a valuable building block in the construction of more complex molecules.

In recent years, the study of amines and their derivatives has seen remarkable advancements, particularly in the context of medicinal chemistry. The Benzeneethanamine,4-amino-a-methyl moiety has been explored for its role in the synthesis of bioactive molecules. For instance, it has been utilized in the development of novel antimicrobial agents and therapeutic compounds targeting various diseases. The compound's ability to serve as a precursor for more intricate structures underscores its importance in synthetic organic chemistry.

One of the most intriguing aspects of Benzeneethanamine,4-amino-a-methyl- is its reactivity. The amino group can participate in nucleophilic substitution reactions, while the methyl group can influence electronic properties and steric hindrance. These characteristics make it an excellent candidate for further functionalization, enabling chemists to design molecules with specific biological activities. Recent studies have demonstrated its utility in the synthesis of small-molecule inhibitors that modulate enzyme activity.

The pharmaceutical industry has been particularly interested in exploring the potential of Benzeneethanamine,4-amino-a-methyl-. Researchers have leveraged its structural features to develop compounds with therapeutic effects ranging from anti-inflammatory to anticancer properties. The 4-amino-a-methyl group serves as a key pharmacophore, contributing to the molecule's binding affinity and efficacy. This has led to several preclinical studies investigating its role in drug discovery.

From a synthetic chemistry perspective, Benzeneethanamine,4-amino-a-methyl- offers a unique platform for exploring new reaction pathways. Its versatility allows for modifications at multiple sites, enabling the creation of diverse libraries of compounds. This has implications not only for drug development but also for materials science, where such intermediates can be used to design novel polymers and functional materials.

The compound's significance is further highlighted by its presence in various research publications and patents. These documents showcase its application in synthesizing complex molecules with potential industrial and medicinal uses. The growing body of literature on Benzeneethanamine,4-amino-a-methyl- underscores its importance as a research tool and a commercial product.

In conclusion, Benzeneethanamine,4-amino-a-methyl- (CAS No. 57736-33-1) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate for developing new drugs and materials. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is set to expand further.

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